S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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Overview
Description
S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate: is a complex organic compound featuring a thiazole ring, which is a sulfur and nitrogen-containing heterocycle
Mechanism of Action
Target of Action
The compound, also known as 2-(acetylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, is a derivative of the thiazole moiety . Thiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . Therefore, the primary targets of this compound are likely to be associated with these cancerous cell lines.
Mode of Action
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways related to cancerous cell lines . The downstream effects of these pathways would likely involve changes in cell proliferation, apoptosis, and other cellular processes associated with cancer.
Result of Action
The result of the compound’s action would likely involve changes in the behavior of the targeted cancerous cell lines. This could include inhibition of cell proliferation, induction of apoptosis, or other effects depending on the specific biochemical pathways affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate precursors such as 2-aminothiazole derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as 2-aminothiazole and its substituted analogs .
Uniqueness
What sets S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
S-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-13(11-6-4-3-5-7-11)16-14(20-9)15-12(18)8-19-10(2)17/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKGAGFVVSOPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC(=O)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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